1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes chlorobenzoyl and nitrophenyl groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea involves multiple steps, typically starting with the preparation of the chlorobenzoyl and nitrophenyl intermediates. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.
Scientific Research Applications
1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea include other chlorobenzoyl and nitrophenyl derivatives, such as:
- 1-(2-Chlorobenzoyl)-2-(4-chlorobenzoyl)hydrazine
- 1-(2-Chlorobenzoyl)-3-(4-nitrophenyl)urea
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H17Cl2N5O8 |
---|---|
Molecular Weight |
622.4 g/mol |
IUPAC Name |
1-[2-(2-chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea |
InChI |
InChI=1S/C28H17Cl2N5O8/c29-21-7-3-1-5-17(21)25(36)19-13-15(34(40)41)9-11-23(19)31-27(38)33-28(39)32-24-12-10-16(35(42)43)14-20(24)26(37)18-6-2-4-8-22(18)30/h1-14H,(H3,31,32,33,38,39) |
InChI Key |
DWLCBMFUVQKASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.